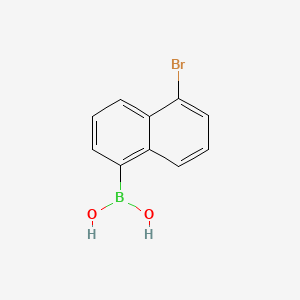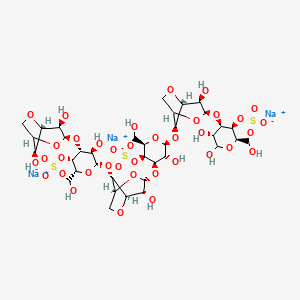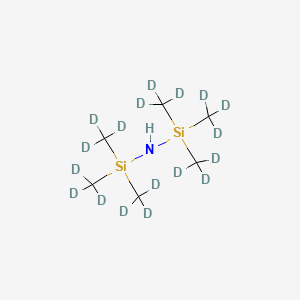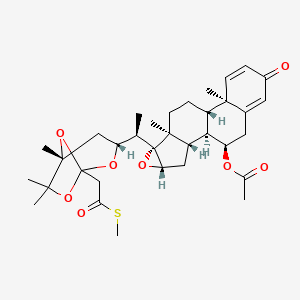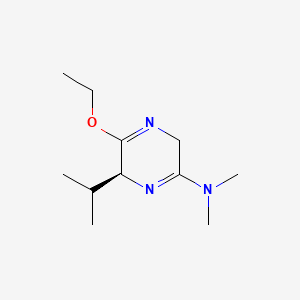
3-Oxo-4-(2,4,5-trifluorophényl)butanoate de méthyle
Vue d'ensemble
Description
“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is a chemical compound with the molecular formula C11H9F3O3 . It is an off-white solid and is used as a synthetic intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes .
Synthesis Analysis
The synthesis of “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” involves three stages :Molecular Structure Analysis
The molecular weight of “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is 246.18 g/mol . The InChI string representation of its structure isInChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 . Chemical Reactions Analysis
“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is a useful synthetic intermediate in the synthesis of Sitagliptin , a trizolopyrazine dipeptidyl peptidase (DPP) IV inhibitor for the treatment of type II diabetes .Physical And Chemical Properties Analysis
“Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” is an off-white solid . It has a molecular weight of 246.18 g/mol . Its computed properties include a XLogP3-AA of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 5, an exact mass of 246.05037863 g/mol, a monoisotopic mass of 246.05037863 g/mol, a topological polar surface area of 43.4 Ų, and a heavy atom count of 17 .Applications De Recherche Scientifique
Synthèse de la Sitagliptine
Sitagliptine : est un médicament largement utilisé pour le traitement du diabète de type II. Le 3-Oxo-4-(2,4,5-trifluorophényl)butanoate de méthyle sert d'intermédiaire synthétique crucial dans la production de la Sitagliptine . Ce composé fait partie de la classe des inhibiteurs de la dipeptidyl peptidase-IV (DPP-IV), qui joue un rôle important dans la régulation du glucose.
Applications antibactériennes et antifongiques
Des recherches ont montré que des dérivés de ce composé présentent des activités antibactériennes et antifongiques . Ces propriétés sont particulièrement précieuses dans le développement de nouveaux agents antimicrobiens, qui sont cruciaux dans la lutte contre les souches résistantes de bactéries et de champignons.
Analyse des propriétés optiques
Les caractéristiques optiques du composé ont été étudiées à l'aide de simulations de théorie de la fonctionnelle de la densité (DFT) . Ces études sont essentielles pour comprendre la structure électronique et pourraient conduire à des applications en optique non linéaire et dans d'autres domaines nécessitant des matériaux aux propriétés optiques spécifiques.
Développement de médicaments
Le potentiel du composé dans le développement de médicaments a été exploré, en particulier ses propriétés pharmacologiques et ses faibles niveaux de toxicité . Cela en fait un candidat pour les futurs produits pharmaceutiques, où la sécurité et l'efficacité sont primordiales.
Méthodologie de synthèse chimique
Une méthode de préparation de l'acide 4-(2,4,5-trifluorophényl)-3-oxo-butanoïque, qui est apparenté au this compound, a été brevetée . Cela met en évidence le rôle du composé dans le développement de nouvelles voies synthétiques plus sûres et plus respectueuses de l'environnement.
Pharmacocinétique et propriétés pharmacologiques
Le composé a été évalué pour ses propriétés pharmacocinétiques, y compris la lipophilie et la solubilité dans l'eau . Ces propriétés sont cruciales pour déterminer le comportement du composé dans le corps humain, affectant son absorption, sa distribution, son métabolisme et son excrétion.
Mécanisme D'action
As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” contributes to the mechanism of action of Sitagliptin. Sitagliptin is a DPP-4 inhibitor that works by increasing the levels of incretin hormones, which help to control blood sugar by increasing insulin release, especially after a meal .
Safety and Hazards
Orientations Futures
As a synthetic intermediate in the synthesis of Sitagliptin , “Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate” plays a crucial role in the production of this important medication for the treatment of type II diabetes . Future research and development efforts may focus on improving the synthesis process of this compound to increase yield, reduce costs, and minimize environmental impact.
Propriétés
IUPAC Name |
methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLWVSUKUDAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652348 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769195-26-8 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?
A1: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.
Q2: Can you elaborate on the catalytic conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as described in the research?
A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



